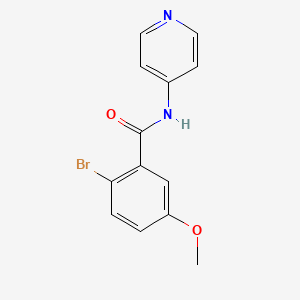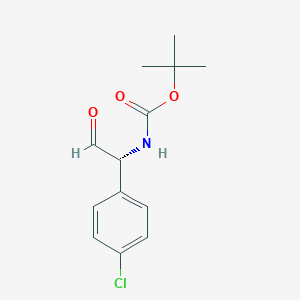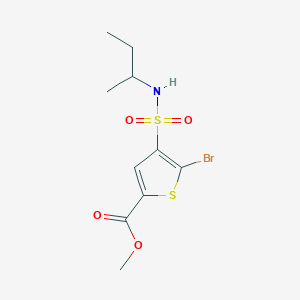
Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom, a sec-butyl group, and a sulfonamide group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common method includes the bromination of thiophene derivatives followed by sulfonamide formation and esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonamide reagents like sec-butylamine. The esterification step involves the use of methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiol derivatives.
Hydrolysis: Thiophene-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the sulfonamide group is crucial for its interaction with biological molecules, often forming hydrogen bonds and other interactions that stabilize the compound within the active site of the target.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-chloro-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate
- Methyl 5-fluoro-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate
- Methyl 5-iodo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate
Uniqueness
Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is a larger halogen compared to chlorine or fluorine, which can affect the compound’s steric and electronic properties. This uniqueness can be leveraged in designing molecules with specific properties for targeted applications.
Propiedades
Fórmula molecular |
C10H14BrNO4S2 |
|---|---|
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
methyl 5-bromo-4-(butan-2-ylsulfamoyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H14BrNO4S2/c1-4-6(2)12-18(14,15)8-5-7(10(13)16-3)17-9(8)11/h5-6,12H,4H2,1-3H3 |
Clave InChI |
VWKFIVOJQALLNS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NS(=O)(=O)C1=C(SC(=C1)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)
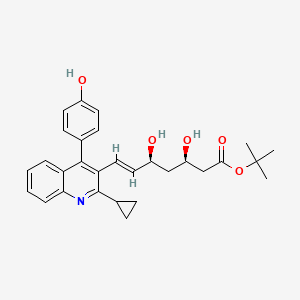


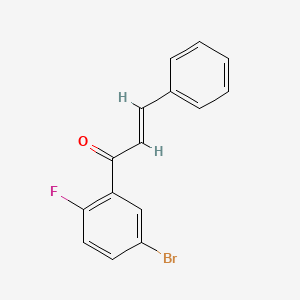
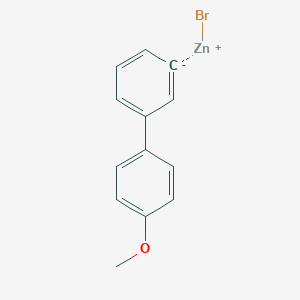

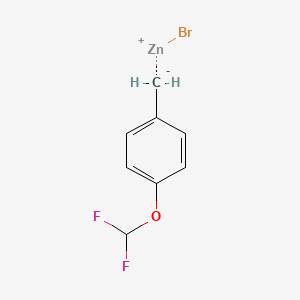
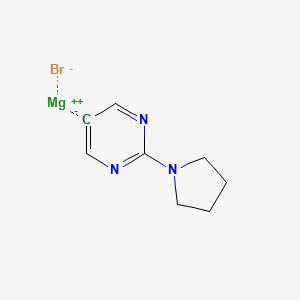
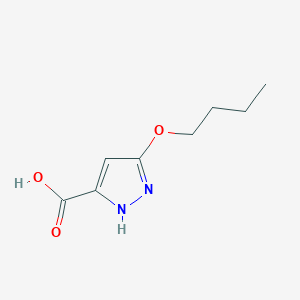
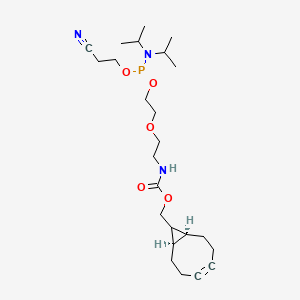
![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
